Cas no 74474-29-6 (1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-)

1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl- structure
74474-29-6 structure
Product Name:1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-
CAS-nummer:74474-29-6
MF:C13H22N2
MW:206.327183246613
CID:580159
PubChem ID:231906
Update Time:2025-04-19

1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanediamine,N1,N1-diethyl-N2-methyl-N2-phenyl-
    • AMMONIUM, DIETHYLMETHYL(m-TOLYL)-, IODIDE
    • diethyl-methyl-(3-methylphenyl)azanium iodide
    • Diethylmethyl(m-tolyl)ammonium iodide
    • LS-17596
    • N,N-Diaethyl-N-methyl-m-toluidinium, Jodid
    • N,N-Diaethyl-N'-methyl-N'-phenyl-aethylendiamin
    • N,N-diethyl-N-methyl-m-toluidinium, iodide
    • N,N-diethyl-N'-methyl-N'-phenyl-ethylenediamine
    • N-Methyl-N-(2-diaethylamino-aethyl)-anilin
    • Ethylenediamine, N,N-diethyl-N'-methyl-N'-phenyl-
    • 74474-29-6
    • KV37400000
    • NIOSH/KV3740000
    • 1335 F
    • N,N-Diethyl-N'-methyl-N'-phenylethylenediamine
    • NSC28738
    • N~1~,N~1~-diethyl-N~2~-methyl-N~2~-phenyl-1,2-ethanediamine
    • N~1~,N~1~-Diethyl-N~2~-methyl-N~2~-phenylethane-1,2-diamine
    • DTXSID20995984
    • NSC-28738
    • N1,N1-Diethyl-N2-methyl-N2-phenylethane-1,2-diamine
    • AKOS005306953
    • SCHEMBL10893135
    • Inchi: 1S/C13H22N2/c1-4-15(5-2)12-11-14(3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3
    • InChI-sleutel: GUZZRZFJWKNPHZ-UHFFFAOYSA-N
    • LACHT: N(CC)(CC)CCN(C)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 206.178
  • Monoisotopische massa: 206.178
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 6
  • Complexiteit: 149
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 6.5Ų

Experimentele eigenschappen

  • Dichtheid: 0.949
  • Kookpunt: 287.9°Cat760mmHg
  • Vlampunt: 118.1°C
  • Brekindex: 1.533

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